Thalidomide-O-PEG4-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker, specifically a PEG4 unit. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the PEG linker enhances the solubility and biocompatibility of the compound, making it valuable in pharmaceutical research and development.
Thalidomide-O-PEG4-OH is derived from thalidomide, a drug originally developed for its sedative properties but later recognized for its anti-inflammatory and immunomodulatory effects. The PEG4 linker is a commonly used moiety in drug design to improve pharmacokinetic properties. This compound falls under the category of small-molecule drugs and is classified as a PROTAC, which are designed to induce targeted protein degradation through the ubiquitin-proteasome system.
The synthesis of Thalidomide-O-PEG4-OH involves several key steps:
In an industrial setting, the production of Thalidomide-O-PEG4-OH follows similar synthetic routes but on a larger scale. This involves bulk synthesis of thalidomide and PEG4, followed by scaled-up coupling reactions using industrial reactors. Quality control measures are implemented to maintain consistency in yield and purity.
Thalidomide-O-PEG4-OH features a molecular structure that includes:
The structural formula can be represented as follows:
This structure facilitates interactions with biological targets, particularly in the context of protein degradation.
Thalidomide-O-PEG4-OH can participate in various chemical reactions:
Common reagents include copper catalysts for click chemistry, while solvents such as dimethyl sulfoxide and dichloromethane are typically employed during these reactions. Reaction conditions are optimized to maximize yield while minimizing by-products.
The mechanism of action for Thalidomide-O-PEG4-OH primarily involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for regulating various cellular functions and has implications in treating diseases characterized by uncontrolled protein accumulation, such as certain cancers .
Data on specific physical constants such as boiling point or melting point may vary based on formulation and purity levels.
Thalidomide-O-PEG4-OH has diverse applications across various scientific fields:
Thalidomide-O-PEG4-OH (CAS: 2415370-32-8) incorporates the pharmacophore of thalidomide, a prototypical molecular glue that binds the Cereblon (CRBN) subunit of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN). The thalidomide moiety binds within the tri-tryptophan pocket of CRBN's thalidomide-binding domain (TBD), inducing conformational changes that enable recruitment of neosubstrate proteins. This binding mimics the C-terminal cyclic imide degron of endogenous CRBN substrates, repurposing the ubiquitin-proteasome system for targeted degradation [4] [7].
The structural basis for neosubstrate recruitment lies in the "molecular glue" mechanism, where the thalidomide moiety creates a novel interface on CRBN that engages zinc-finger transcription factors (e.g., IKZF1/3, GSPT1) via their conserved glycine loop (G-loop). Computational analyses indicate that over 2,500 human proteins contain this G-loop motif, theoretically enabling broad degradation potential [4]. This molecular recognition framework transforms CRBN into a versatile degradation tool, as validated by the clinical success of thalidomide derivatives (lenalidomide, pomalidomide) in hematologic malignancies [6].
Table 1: Structural and Chemical Properties of Thalidomide-O-PEG4-OH
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₂₁H₂₆N₂O₉ | Defines atomic composition and molecular weight |
| Molecular Weight | 450.444 g/mol | Impacts pharmacokinetics and cell permeability |
| CAS Number | 2415370-32-8 | Unique compound identifier |
| Purity | ≥95% (HPLC) | Ensures reproducibility in research applications |
| Thalidomide Core Structure | Isoindoline-1,3-dione fused to piperidine-2,6-dione | Mediates CRBN binding |
| Key Binding Motif | Tri-tryptophan pocket in CRBN TBD | Facilitates E3 ligase recruitment |
The tetraethylene glycol (PEG4) linker in Thalidomide-O-PEG4-OH serves as a critical spacer between the thalidomide E3 ligase ligand and the target-binding moiety in proteolysis-targeting chimeras (PROTACs). This 19-atom chain (molecular formula: -[CH₂CH₂O]₄-) balances hydrophilicity and conformational flexibility, directly influencing ternary complex formation efficiency. The linker length (~16.7 Å) provides optimal spatial separation to accommodate protein-protein interactions between CRBN and the target protein, minimizing steric clashes that impair ubiquitin transfer [1] [4].
Biophysical studies demonstrate that PEG4 linkers enhance solubility compared to alkyl chains, reducing aggregation in aqueous buffers (e.g., PBS, cell culture media). This hydrophilicity is quantified by the compound's distribution coefficient (LogDpH7.4 ≈ -1.2), which improves cell permeability relative to longer PEG chains. The flexibility of ether bonds enables dynamic sampling of conformational space, facilitating induced-fit binding in ternary complexes. Research shows that shortening the linker below PEG4 reduces degradation efficiency by >60% for sterically constrained targets, while elongation diminishes cell permeability without significant gains in degradation [1] [7].
Table 2: Comparison of Linker Architectures in CRBN-Based PROTACs
| Linker Type | Length (Atoms) | *Degradation Efficiency (DC₅₀) | Solubility (mg/mL) | Primary Applications |
|---|---|---|---|---|
| PEG4 | 19 | 10-100 nM | >5.0 (in DMSO) | Balanced solubility/permeability |
| Alkyl (C8) | 8 | >500 nM | <0.1 | Hydrophobic targets |
| PEG8 | 35 | 5-50 nM | >10.0 | Large protein complexes |
| Aromatic | Variable | 50-1000 nM | 1-3 | Rigid ternary complexes |
*DC₅₀: Half-maximal degradation concentration in cellular assays
The terminal primary hydroxyl (-OH) group in Thalidomide-O-PEG4-OH enables versatile conjugation chemistry for modular PROTAC synthesis. This functional group undergoes high-yielding reactions (>85% efficiency) with carboxylic acids, isocyanates, and activated esters under mild conditions, facilitating coupling to diverse target protein ligands. The hydroxyl's nucleophilicity allows direct derivatization via:
This chemical versatility is demonstrated by commercial derivatives like Thalidomide-O-PEG4-azide (CAS: 2380318-57-8) for click chemistry and Thalidomide-O-PEG4-NH₂ (CAS: 2401832-00-4) for amide coupling, both synthesized from the hydroxyl precursor. The -OH group's polarity contributes to favorable physicochemical properties, with hydrogen-bonding capacity (donor: 1, acceptor: 2) enhancing aqueous solubility. Strategic functionalization preserves CRBN-binding affinity, as evidenced by <20% variation in Kd values across derivatives in surface plasmon resonance (SPR) assays [8] [10].
Table 3: Common Conjugation Derivatives of Thalidomide-O-PEG4-OH
| Derivative | CAS Number | Conjugation Chemistry | Application in PROTAC Synthesis |
|---|---|---|---|
| Thalidomide-O-PEG4-azide | 2380318-57-8 | CuAAC with alkynes | Cycloaddition to alkyne-functionalized ligands |
| Thalidomide-O-PEG4-Boc | 2411681-87-1 | Carbamate coupling | Amine protection/deprotection strategies |
| Thalidomide-O-PEG4-NH₂ | 2401832-00-4 | Amidation with carboxylic acids | Direct peptide coupling |
| Thalidomide-O-PEG4-maleimide | Not provided | Michael addition with thiols | Cysteine-targeted bioconjugation |
Note: Boc = tert-butyloxycarbonyl; CuAAC = copper-catalyzed azide-alkyne cycloaddition
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2